Product packaging for 4-Carbamoyl-3-chlorobenzoic acid(Cat. No.:CAS No. 2229264-02-0)

4-Carbamoyl-3-chlorobenzoic acid

Cat. No.: B2825823
CAS No.: 2229264-02-0
M. Wt: 199.59
InChI Key: CMYVEAUBHIOGOA-UHFFFAOYSA-N
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Description

Significance of Carbamoyl (B1232498) and Chlorobenzoic Acid Moieties in Organic Chemistry

The carbamoyl group, a functional group with the formula -C(=O)NH₂, is a fundamental component in numerous biologically active molecules and synthetic organic compounds. nih.gov Its ability to participate in hydrogen bonding and act as a stable amide linkage makes it a crucial element in medicinal chemistry for designing molecules with specific biological targets. acs.org Carbamates, which are structurally related to the carbamoyl group, are found in a wide array of pharmaceuticals and agricultural chemicals, highlighting the importance of this functional unit. acs.orgnih.gov The amide resonance within the carbamoyl group influences its chemical and physical properties, contributing to its stability and reactivity. nih.gov

Structural Classification within Chlorinated Benzoic Acid Derivatives

4-Carbamoyl-3-chlorobenzoic acid belongs to the class of chlorinated benzoic acid derivatives. This classification is based on the presence of a benzoic acid core structure with a chlorine atom as a substituent on the benzene (B151609) ring. drugbank.com The nomenclature "3-chloro" indicates that the chlorine atom is attached to the third carbon of the benzene ring relative to the carboxylic acid group. ontosight.ai The "4-carbamoyl" designation specifies the position of the carbamoyl group at the fourth carbon.

The relative positions of the functional groups on the benzene ring are critical in defining the molecule's isomeric identity and, consequently, its chemical and physical properties. For example, 3-chlorobenzoic acid and 4-chlorobenzoic acid, isomers with the chlorine atom at different positions, exhibit distinct melting points and solubilities. scribd.comwikipedia.orgnih.gov

Overview of Research Trajectories for Related Benzoic Acid Compounds

Research into benzoic acid and its derivatives is a vast and active field. ontosight.ai A significant area of investigation is in medicinal chemistry, where benzoic acid derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.netpreprints.org The carboxylic acid group is a common feature in many drugs, and its modification is a key strategy in drug discovery. nih.gov

Another important research trajectory involves the use of benzoic acid derivatives as building blocks in organic synthesis. nih.gov The reactivity of the carboxylic acid and the aromatic ring allows for a variety of chemical transformations, leading to the synthesis of complex molecules. nih.gov Late-stage functionalization of benzoic acids, for instance, is a powerful technique for rapidly creating diverse molecular analogs for drug discovery programs. nih.gov Furthermore, the study of the physical and chemical properties of substituted benzoic acids, including their acidity and solubility, remains an area of fundamental research interest. uomustansiriyah.edu.iqscribd.com

Interactive Data Table: Properties of Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMelting Point (°C)Water Solubility
3-Chlorobenzoic acidC₇H₅ClO₂154Slightly soluble
4-Chlorobenzoic acidC₇H₅ClO₂24372 mg/L (at 25 °C)
4-Amino-3-chlorobenzoic acidC₇H₆ClNO₂210-212Insoluble in cold water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO3 B2825823 4-Carbamoyl-3-chlorobenzoic acid CAS No. 2229264-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carbamoyl-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVEAUBHIOGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229264-02-0
Record name 4-carbamoyl-3-chlorobenzoic acid
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Advanced Synthetic Methodologies and Precursor Chemistry of 4 Carbamoyl 3 Chlorobenzoic Acid

De Novo Synthesis Strategies for 4-Carbamoyl-3-chlorobenzoic Acid

De novo synthesis of this compound involves constructing the substituted aromatic ring from simpler, often acyclic, precursors or by systematically functionalizing a basic aromatic hydrocarbon. While less common for this specific substitution pattern due to the availability of functionalized precursors, such strategies offer flexibility.

One plausible, albeit lengthy, de novo pathway begins with a simple, readily available aromatic hydrocarbon such as toluene (B28343). The synthesis would proceed through a sequence of standard aromatic functionalization reactions:

Nitration: Toluene is first nitrated to introduce a nitrogen-containing functional group, yielding a mixture of ortho- and para-nitrotoluene. The para-isomer, 4-nitrotoluene (B166481), is the desired intermediate.

Chlorination: Electrophilic chlorination of 4-nitrotoluene introduces a chlorine atom onto the ring. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. Their combined influence directs the incoming chloro substituent to the position ortho to the methyl group, yielding 3-chloro-4-nitrotoluene (B1583895).

Oxidation: The methyl group is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation, converting 3-chloro-4-nitrotoluene into 3-chloro-4-nitrobenzoic acid.

Reduction: The nitro group is subsequently reduced to an amino group. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation, yielding 4-amino-3-chlorobenzoic acid.

Cyanation via Sandmeyer Reaction: The amino group is converted into a nitrile group. This classic transformation involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) cyanide catalyst. wikipedia.orgbyjus.comorganic-chemistry.org This step produces 3-chloro-4-cyanobenzoic acid.

Partial Hydrolysis: The final step is the selective partial hydrolysis of the nitrile group to a primary amide (carbamoyl group). This can be achieved under controlled acidic or basic conditions, carefully avoiding complete hydrolysis to the carboxylic acid, to yield the target molecule, this compound.

This multi-step approach highlights the principles of directing group effects in electrophilic aromatic substitution and the sequential manipulation of functional groups to achieve the desired substitution pattern.

Synthetic Routes Involving 4-Chlorobenzoic Acid as a Key Precursor

Synthesizing this compound from a precursor like 4-chlorobenzoic acid is challenging due to the need to introduce substituents at specific positions, which may be electronically disfavored. A more chemically logical approach involves starting with a precursor that already contains a group at the 4-position that can be readily converted to a carbamoyl (B1232498) group. A common strategy utilizes 4-aminobenzoic acid or its derivatives, where the amino group can be transformed into the carbamoyl group after chlorination.

Derivatization of Carboxylic Acid Functionalities

In multi-step syntheses involving aromatic carboxylic acids, the carboxyl group often needs to be protected to prevent it from interfering with subsequent reactions. A common protection strategy is esterification. For instance, 4-aminobenzoic acid can be converted to its methyl or ethyl ester (e.g., methyl 4-aminobenzoate) by reacting it with the corresponding alcohol under acidic catalysis (Fischer esterification). This protection serves two main purposes: it prevents the acidic proton from interfering with basic reagents and deactivates the ring less strongly than a carboxylate anion would under basic conditions. After the necessary transformations on the aromatic ring are complete, the ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Halogenation and Functionalization of Aromatic Ring Systems

With the carboxyl group protected as an ester, the next key step is the regioselective chlorination of the aromatic ring. Starting with a 4-aminobenzoic acid derivative, the powerful activating and ortho-, para-directing effect of the amino group governs the position of electrophilic substitution.

A plausible synthetic sequence is as follows:

Protection: 4-aminobenzoic acid is converted to methyl 4-aminobenzoate (B8803810).

Chlorination: The electrophilic chlorination of methyl 4-aminobenzoate using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas with a Lewis acid catalyst will introduce a chlorine atom predominantly at the position ortho to the activating amino group, which is the 3-position. This yields methyl 4-amino-3-chlorobenzoate.

Functional Group Transformation: The amino group is then converted to the target carbamoyl group.

Introduction of Carbamoyl Groups

The introduction of a carbamoyl group (-CONH₂) is a crucial transformation. Starting from the 4-amino-3-chlorobenzoate intermediate, a reliable method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.org

Diazotization: The amino group of methyl 4-amino-3-chlorobenzoate is treated with nitrous acid (NaNO₂/HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation: The diazonium salt is then reacted with copper(I) cyanide (CuCN). This introduces a cyano (nitrile) group at the 4-position, displacing the diazonium group and yielding methyl 3-chloro-4-cyanobenzoate.

Partial Hydrolysis: The nitrile group is then carefully hydrolyzed to the primary amide. This can be accomplished using controlled conditions, such as treatment with hydrogen peroxide in a basic solution or with concentrated sulfuric acid, which favors the formation of the amide over the carboxylic acid.

Deprotection: Finally, the methyl ester is hydrolyzed back to the carboxylic acid, typically using aqueous base followed by acidification, to afford the final product, this compound.

This route leverages the predictable directing effects of substituents and well-established named reactions to construct the target molecule efficiently.

Table 1: Key Transformations in the Synthesis of this compound

StepTransformationStarting MaterialKey ReagentsProductPurpose
1Esterification4-Aminobenzoic acidMethanol, H₂SO₄Methyl 4-aminobenzoateProtect carboxylic acid
2ChlorinationMethyl 4-aminobenzoateSO₂Cl₂ or Cl₂Methyl 4-amino-3-chlorobenzoateIntroduce chlorine at C3
3DiazotizationMethyl 4-amino-3-chlorobenzoateNaNO₂, HClDiazonium salt intermediatePrepare for Sandmeyer reaction
4CyanationDiazonium salt intermediateCuCNMethyl 3-chloro-4-cyanobenzoateIntroduce nitrile group
5Partial HydrolysisMethyl 3-chloro-4-cyanobenzoateH₂O₂, NaOH or H₂SO₄Methyl 4-carbamoyl-3-chlorobenzoateForm carbamoyl group
6SaponificationMethyl 4-carbamoyl-3-chlorobenzoateNaOH, then HClThis compoundDeprotect carboxylic acid

Convergent and Divergent Synthesis Approaches for Analogs

Convergent and divergent strategies are powerful tools in synthetic chemistry for creating libraries of related compounds, or analogs, for structure-activity relationship (SAR) studies in drug discovery.

A divergent synthesis approach would be highly effective for creating analogs of this compound. nih.gov This strategy involves synthesizing a key common intermediate that possesses multiple reaction sites, which can then be elaborated in different directions to produce a variety of final products. For example, methyl 3-chloro-4-cyanobenzoate, an intermediate from the route described above, could serve as a divergent point.

Path A (Target Synthesis): Partial hydrolysis of the nitrile and saponification of the ester yields this compound.

Path B (Amide Analogs): The carboxylic ester can be directly reacted with various primary or secondary amines to create a library of N-substituted amides, followed by hydrolysis of the nitrile group.

Path C (Carboxylic Acid Analogs): The nitrile can be fully hydrolyzed to a carboxylic acid, creating a dicarboxylic acid derivative (3-chloro-terephthalic acid), which can then be further functionalized.

Path D (Other Functional Groups): The nitrile group could be reduced to an aminomethyl group, or the chloro group could be displaced via nucleophilic aromatic substitution under certain conditions, leading to further diversification.

A convergent synthesis , in contrast, involves preparing different fragments of a target molecule separately and then coupling them together in the final stages. For complex benzamide (B126) analogs, a convergent approach might involve preparing a substituted benzoic acid fragment and a separate substituted aniline (B41778) fragment. These two fragments would then be joined via an amide bond formation reaction. For instance, 3-chloro-4-cyanobenzoic acid could be prepared via one route, and a variety of functionalized anilines could be prepared separately. The final step would be a coupling reaction (e.g., using a peptide coupling reagent) to form a library of N-aryl-3-chloro-4-cyanobenzamides, which could then be hydrolyzed to the final carbamoyl products. This approach is efficient because it allows for the late-stage combination of complex fragments, maximizing diversity while minimizing the number of linear steps for each final analog.

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry aim to make chemical synthesis more environmentally benign, safer, and more efficient. These principles are highly relevant to the synthesis of benzoic acid derivatives, particularly in steps involving oxidation and amide bond formation, which traditionally use harsh reagents and generate significant waste.

Greener Oxidation: The oxidation of toluene derivatives to benzoic acids often employs stoichiometric, heavy-metal-based oxidants like KMnO₄ or CrO₃. Greener alternatives focus on catalytic methods using molecular oxygen or hydrogen peroxide as the ultimate oxidant. rsc.orgrsc.orgresearchgate.netresearchgate.net

Catalytic Air Oxidation: Heterogeneous catalysts, such as metals supported on solid matrices (e.g., platinum on zirconia or Envirocat EPAC), can facilitate the oxidation of toluenes using air or oxygen at lower temperatures and atmospheric pressure, often without the need for corrosive solvents like acetic acid. rsc.orgrsc.orgresearchgate.net This reduces energy consumption and eliminates toxic, acidic waste streams. rsc.org

Greener Amide Bond Formation: The conversion of a carboxylic acid to a primary amide (carbamoyl group) or a substituted amide is a cornerstone of organic synthesis. Traditional methods often involve converting the carboxylic acid to a more reactive species like an acid chloride (using SOCl₂) or using stoichiometric coupling reagents (like carbodiimides), which have poor atom economy and generate significant waste. sciepub.com

Direct Catalytic Amidation: Modern green methods focus on the direct condensation of a carboxylic acid and an amine (or ammonia (B1221849) source) using a catalyst. Boric acid is an effective, inexpensive, and low-toxicity catalyst for this transformation, proceeding by forming a reactive mixed anhydride (B1165640) in situ. sciepub.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to higher yields in shorter times and reducing energy consumption. mdpi.comresearchgate.netnih.gov Solvent-free, microwave-assisted amidation using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) represents a highly efficient and green protocol. mdpi.comnih.gov

Biocatalysis: Enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), can catalyze amide bond formation under mild conditions in green solvents, offering high selectivity and avoiding the need for protecting groups or harsh reagents.

Table 2: Comparison of Green and Traditional Amidation Methods

MethodCatalyst/ReagentConditionsReaction TimeKey Advantages
Traditional Thionyl Chloride (SOCl₂)RefluxSeveral hoursHigh reactivity
Traditional Carbodiimides (e.g., DCC, EDC)Room TemperatureSeveral hoursMild conditions, good for peptides
Green Boric AcidReflux in Toluene5-20 hoursLow cost, low toxicity, catalytic sciepub.com
Green Ceric Ammonium Nitrate (CAN)Microwave, Solvent-free15-60 minutesVery fast, high yield, solvent-free mdpi.comnih.gov
Green Lipase (e.g., CALB)60 °C in CPME24-72 hoursMild, sustainable, high purity

By incorporating these greener methodologies, the synthesis of this compound and its derivatives can be achieved with a significantly reduced environmental footprint.

Atom Economy Maximization for Carbamoyl-Containing Intermediates

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comwikipedia.org In an ideal reaction with 100% atom economy, all atoms from the starting materials are found in the product, generating no byproducts. nih.gov

To maximize atom economy in the synthesis of intermediates for this compound, research focuses on developing catalytic and direct amidation methods. nih.gov These approaches avoid the use of stoichiometric activating agents. For instance, catalytic methods that enable the direct reaction between a carboxylic acid and an amine with the removal of only a water molecule are highly atom-economical. nih.gov

Below is a comparative table illustrating the concept of atom economy for a hypothetical amidation step.

Synthesis MethodReactantsDesired ProductByproducts% Atom Economy (Theoretical)
Traditional (Coupling Reagent) Carboxylic Acid, Amine, CarbodiimideAmideUrea (B33335) derivativeLow
Direct Catalytic Amidation Carboxylic Acid, AmineAmideWaterHigh

Another strategy to enhance atom economy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms from the starting materials. acs.org Designing a synthesis route for this compound that utilizes addition reactions, such as the Diels-Alder reaction, or catalytic cycles can significantly improve atom efficiency over traditional substitution or elimination reactions that generate stoichiometric byproducts. nih.gov

Application of Safer Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green chemistry, as solvents can account for up to 80% of the waste generated in pharmaceutical manufacturing processes. tandfonline.com The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. semanticscholar.org

In the context of synthesizing this compound, traditional syntheses might employ hazardous organic solvents such as chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF). Green chemistry principles advocate for replacing these with safer alternatives. imist.ma Water is a highly desirable green solvent due to its safety and environmental profile, and processes that can be adapted to run in aqueous media are considered highly sustainable. tandfonline.com Other greener solvent choices include alcohols (e.g., ethanol), esters (e.g., ethyl acetate), and bio-based solvents like limonene. tandfonline.com

The development of safer reagents is equally important. For the amidation step, alternatives to toxic and wasteful coupling agents are being explored. Biocatalysis, using enzymes to facilitate amide bond formation, represents a significant advance. rsc.org Enzymes operate under mild conditions, often in aqueous environments, and can eliminate the need for harsh chemical reagents. rsc.org Another approach involves using silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which serves as an effective mediator for direct amidation and produces byproducts that are more easily removed and less hazardous than those from traditional coupling agents. chemistryviews.org

The following table provides a comparison of conventional solvents with greener alternatives relevant to the synthesis of aromatic acids and amides.

Solvent CategoryConventional Solvent ExampleHazardsGreener AlternativeBenefits
Chlorinated Dichloromethane (DCM)Carcinogen, environmental pollutant2-Methyltetrahydrofuran (2-MeTHF)Bio-based, lower toxicity
Polar Aprotic Dimethylformamide (DMF)Reproductive toxicityCyreneBio-based, biodegradable
Aromatic Benzene (B151609), TolueneCarcinogen, toxicAnisoleLower toxicity
General Various Organic SolventsFlammability, toxicity, pollutionWater, Supercritical CO₂Non-toxic, non-flammable

Energy Efficiency Considerations in Reaction Design

Reducing energy consumption is a key goal in sustainable manufacturing, as it lowers both operational costs and the associated carbon footprint. australiansciencejournals.comenergystar.gov Energy-efficient reaction design in pharmaceutical synthesis involves optimizing processes to run at lower temperatures, for shorter durations, and with less energy-intensive separation steps. reachemchemicals.comaustraliansciencejournals.com

One prominent technology for improving energy efficiency is microwave-assisted synthesis. nih.gov Microwave heating can dramatically shorten reaction times from hours to minutes by facilitating rapid and uniform heating of the reaction mixture. This can lead to higher yields and cleaner reactions, reducing the energy needed for both the reaction and subsequent purification. nih.gov For the synthesis of this compound, steps such as amidation or the hydrolysis of a precursor could potentially be accelerated using this technology. nih.gov

The table below contrasts conventional and energy-efficient synthesis techniques.

ParameterConventional Batch HeatingMicrowave-Assisted SynthesisContinuous Flow Chemistry
Heating Method External (oil bath, heating mantle)Dielectric heating (direct molecular interaction)Precise, rapid heat exchange
Reaction Time Hours to daysMinutes to hoursSeconds to minutes
Energy Input High, inefficient heat transferLower, targeted heatingLow, efficient heat transfer
Process Control LimitedModerateHigh

Mechanochemical Synthesis Applications for Benzoic Acid Compounds

Mechanochemistry is an emerging area of green chemistry that utilizes mechanical force—typically through grinding, milling, or shearing—to drive chemical reactions. imist.ma A major advantage of this approach is the significant reduction or complete elimination of solvents, making it an inherently cleaner and more sustainable synthetic method.

For the synthesis of benzoic acid compounds, mechanochemical methods have shown considerable promise. For example, the preparation of benzilic acid from benzil (B1666583) can be achieved through a solvent-free grinding process with solid sodium hydroxide (B78521) or potassium hydroxide. imist.mawjpmr.com This method avoids the use of ethanol (B145695) as a solvent and the need for heating, which is required in the conventional approach, thus saving time and energy. wjpmr.com

The principles demonstrated in these examples are directly applicable to the synthesis of this compound or its precursors. A potential mechanochemical route could involve the solid-state hydrolysis of a nitrile precursor to form the carboxylic acid or the direct synthesis of the amide bond by milling a carboxylic acid derivative with an ammonia source. These solvent-free reactions not only reduce waste but can also lead to the formation of different crystal forms (polymorphs) or enable reactions that are difficult to achieve in solution.

Research into the solid-state, solvent-free synthesis of benzilic acid highlights the potential of mechanochemistry.

ReactionMethodSolventConditionsYieldEnvironmental Benefit
Benzil to Benzilic Acid ConventionalEthanolReflux (Heating)~65%N/A
Benzil to Benzilic Acid MechanochemicalNone (Solvent-free)Grinding at Room Temp.~76%Eliminates solvent, avoids heating

This demonstrates that mechanochemical synthesis can offer higher yields under more environmentally friendly conditions, presenting a viable and attractive strategy for the advanced synthesis of benzoic acid derivatives. wjpmr.com

Chemical Reactivity and Mechanistic Studies of 4 Carbamoyl 3 Chlorobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The benzene (B151609) ring of 4-Carbamoyl-3-chlorobenzoic acid is substituted with three groups: a chlorine atom, a carboxylic acid group, and a carbamoyl (B1232498) group. The chlorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution, while both the carboxylic acid and carbamoyl groups are meta-directing deactivators. study.commsu.edu The combined effect of these groups makes the aromatic ring significantly deactivated towards electrophilic attack.

Electrophilic Aromatic Substitution:

Predicting the site of electrophilic substitution requires an analysis of the directing effects of the existing substituents. The carboxylic acid and carbamoyl groups strongly direct incoming electrophiles to the positions meta to them. The chlorine atom, while deactivating, directs to the ortho and para positions. Given the positions of the current substituents, the potential sites for electrophilic attack are C-2, C-5, and C-6.

A qualitative analysis suggests the following:

Position C-2: Ortho to the carbamoyl group and meta to the carboxylic acid and chloro groups.

Position C-5: Meta to the carbamoyl and chloro groups and ortho to the carboxylic acid group.

Position C-6: Para to the chloro group and meta to the carbamoyl and carboxylic acid groups.

Nucleophilic Aromatic Substitution:

The presence of three electron-withdrawing groups on the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. The chlorine atom can potentially be displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the carbamoyl and carboxylic acid groups ortho and para to the chlorine atom would stabilize the negative charge of the Meisenheimer complex, facilitating the substitution. A facile, thermally activated aromatic nucleophilic substitution has been observed in the solid state in cocrystals of 4-chloro-3,5-dinitrobenzoic acid and 4-aminobenzoic acid. bgu.ac.il

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com Various acid catalysts such as sulfuric acid and tosic acid are commonly employed. masterorganicchemistry.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or an anhydride (B1165640). researchgate.net For instance, treatment of this compound with thionyl chloride (SOCl₂) would convert the carboxylic acid to the more reactive acid chloride, which can then readily react with an amine to form the corresponding amide. libretexts.org

ReactionReagentsProduct
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 4-carbamoyl-3-chlorobenzoate
Amidation1. SOCl₂ 2. Amine (e.g., Ammonia)2-Chloro-4-(aminocarbonyl)benzamide

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ethereal solvent. It is important to note that LiAlH₄ will also reduce the carbamoyl group to an amine. Selective reduction of the carboxylic acid in the presence of an amide is challenging.

Reduction to the corresponding aldehyde is also possible but requires more specialized reagents to avoid over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can be used for this transformation.

TransformationReagentProduct
Reduction to AlcoholLithium aluminum hydride (LiAlH₄)(4-(Aminomethyl)-2-chlorophenyl)methanol
Reduction to AldehydeDiisobutylaluminium hydride (DIBAL-H)4-(Aminomethyl)-2-chlorobenzaldehyde

Reactivity of the Carbamoyl Group

The carbamoyl group (-CONH₂) also displays a range of chemical reactivity.

The carbamoyl group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.

Acidic Hydrolysis: In the presence of a strong acid and heat, the carbamoyl group is hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. This would result in the formation of 2-chloro-1,4-benzenedicarboxylic acid.

Basic Hydrolysis: Treatment with a strong base, followed by acidification, also leads to the formation of the corresponding carboxylic acid and ammonia (B1221849). This would also yield 2-chloro-1,4-benzenedicarboxylic acid.

Oxidative and Reductive Transformations of the Compound

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: a carboxylic acid, a carbamoyl (amide) group, and a chlorine substituent on the aromatic ring. While specific studies on the oxidative and reductive transformations of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally related compounds.

Oxidative Transformations:

The aromatic ring of this compound is substituted with both an electron-withdrawing group (carboxylic acid) and a moderately deactivating group (chloro), making it generally resistant to electrophilic aromatic substitution. However, under strong oxidizing conditions, degradation of the molecule can occur.

Drawing parallels from studies on similar compounds, such as 2-chloro-4-nitrobenzoic acid, it is plausible that oxidative degradation of this compound could be initiated by oxidative dehalogenation. In a study on the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp., the initial step was identified as mono-oxygenase-catalyzed oxidative dechlorination, leading to the formation of a hydroxylated intermediate nih.gov. This suggests that under specific enzymatic or chemical oxidative conditions, the chlorine atom of this compound could be replaced by a hydroxyl group.

Further oxidation could lead to the cleavage of the aromatic ring. The presence of the carbamoyl and carboxylic acid groups would influence the regioselectivity of such cleavage.

Reductive Transformations:

The most probable reductive transformation for this compound is the reductive cleavage of the carbon-chlorine bond. Reductive dehalogenation is a well-known process for chlorinated aromatic compounds. This can be achieved through various methods, including catalytic hydrogenation, treatment with reducing metals, or microbial degradation. For instance, 3-chlorobenzoic acid can be reductively dechlorinated to benzoic acid.

The general mechanism for reductive dechlorination often involves the transfer of electrons to the chlorinated aromatic ring, leading to the formation of a radical anion, which then expels a chloride ion. The resulting aryl radical can then abstract a hydrogen atom from the surrounding medium to yield the dechlorinated product.

Transformation TypePotential Reagents/ConditionsExpected Product(s)Mechanistic Insight
Oxidative Dehalogenation Strong oxidizing agents, specific enzymes (e.g., mono-oxygenases)4-Carbamoyl-3-hydroxybenzoic acidReplacement of the chlorine atom with a hydroxyl group.
Reductive Dechlorination Catalytic hydrogenation (e.g., Pd/C, H₂), reducing metals (e.g., Zn, Fe), anaerobic microbes4-Carbamoylbenzoic acidCleavage of the C-Cl bond and replacement with a C-H bond.

Catalytic Applications in Organic Transformations

While this compound itself is not commonly reported as a catalyst, its structural features suggest its potential for modification into catalytically active species or for use as a substrate in catalytic reactions for the synthesis of more complex molecules.

The chloro-substituted aromatic ring of this compound makes it a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the chlorine atom could participate in Suzuki-Miyaura cross-coupling reactions. In this type of reaction, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, can facilitate their coupling. A potential application would be the coupling of this compound with an arylboronic acid to form a biphenyl (B1667301) derivative.

Furthermore, the carbamoyl group is related to carbamoyl chlorides, which are known to participate in a diverse range of transition metal-catalyzed transformations, including cross-coupling and annulation reactions rsc.orgresearchgate.net. If the carboxylic acid of this compound were converted to a carbamoyl chloride, it could serve as a synthon for various amide-containing molecules.

Cross-Coupling ReactionPotential Coupling PartnerCatalyst SystemPotential Product
Suzuki-Miyaura Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base4-Carbamoyl-3-arylbenzoic acid
Heck AlkenePd catalyst, Base4-Carbamoyl-3-alkenylbenzoic acid
Buchwald-Hartwig Amination AminePd or Cu catalyst, Base4-Carbamoyl-3-(amino)benzoic acid

The carboxylic acid and carbamoyl moieties of this compound offer handles for its derivatization using organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions.

The carboxylic acid group can be activated by forming a heterodimer with a phosphoric acid catalyst, a recently established activation mode in Brønsted acid catalysis nih.gov. This activation could facilitate reactions such as esterifications or amidations at the carboxylic acid position.

Moreover, derivatives of this compound, such as carbamate (B1207046) esters, could potentially act as organocatalysts themselves. For example, pyrrolidine-containing carbamate esters have been shown to be effective organocatalysts in asymmetric Michael addition reactions researchgate.net. By synthesizing a chiral derivative of this compound, it might be possible to develop a novel organocatalyst for various asymmetric transformations.

Organocatalytic ApproachReaction TypePotential Outcome
Brønsted Acid Catalysis Esterification/AmidationActivation of the carboxylic acid for reaction with alcohols or amines.
Chiral Derivatization Asymmetric SynthesisUse as a chiral organocatalyst for reactions like Michael additions or aldol (B89426) reactions.

Derivatives and Advanced Chemical Applications of 4 Carbamoyl 3 Chlorobenzoic Acid

Design and Synthesis of Novel Derivatives

The reactivity of the carboxylic acid and amide functionalities, combined with the electronic influence of the chloro substituent, allows for the systematic design and synthesis of a wide range of new chemical entities.

The carboxylic acid group of 4-carbamoyl-3-chlorobenzoic acid is a prime site for derivatization. Standard organic synthesis protocols can be readily applied to generate a library of ester and amide derivatives.

Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with various alcohols under acidic catalysis (Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents, followed by reaction with an alcohol. These methods allow for the introduction of diverse alkyl and aryl groups, modifying the compound's steric and electronic properties.

Amide Bond Formation: Similarly, the carboxylic acid can be coupled with a wide array of primary and secondary amines to form new amide derivatives. This reaction often requires the use of condensing agents, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activator like 1-hydroxybenzotriazole, to facilitate the formation of the new amide bond. This approach has been used for the synthesis of complex benzamides from related chlorobenzoic acids google.com. The carbamate (B1207046) group, an amide-ester hybrid, is another key structural motif that can be synthesized using various methodologies, including activated mixed carbonates or carbamoylimidazolium salts, highlighting the versatility of these synthetic routes nih.gov.

These derivatization strategies are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Heterocyclic structures are pharmacophores present in a vast number of pharmaceuticals. This compound serves as a valuable precursor for synthesizing molecules where the benzene (B151609) ring is fused or appended to various heterocyclic systems.

1,3,4-Oxadiazoles: A common pathway to synthesize 1,3,4-oxadiazoles involves the conversion of a carboxylic acid into a corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) nih.gov. This intermediate can then undergo cyclization with various one-carbon donors. For instance, reaction with formic acid yields an N-formyl acid hydrazide, which can be cyclized to the oxadiazole ring nih.gov. Alternatively, selective oxidation of tolyl-substituted oxadiazoles (B1248032) has been shown to produce oxadiazolyl-benzoic acids, demonstrating another synthetic route to this class of compounds researchgate.net. Derivatives of 1,3,4-oxadiazoles are known to possess a wide range of biological activities nih.govnih.gov.

Quinazolinones: The synthesis of quinazolinone derivatives can also be envisioned starting from this compound. The core structure is often built upon anthranilic acid (2-aminobenzoic acid) or its derivatives. While this compound is not a direct precursor, its structural motifs can be incorporated into quinazolinone systems. For example, a common strategy involves attaching a heterocyclic ring, like an oxadiazole, to a pre-formed quinazolinone nucleus, aiming to create new biologically active molecules nih.gov.

The following table outlines a general synthetic pathway for heterocycle formation starting from a benzoic acid derivative.

Starting MaterialIntermediateReagent for CyclizationHeterocyclic Product
Carboxylic AcidAcid HydrazideFormic Acid / P₂O₅1,3,4-Oxadiazole
Carboxylic AcidAcid HydrazideCarbon Disulfide / KOH1,3,4-Thiadiazole
Carboxylic AcidAcid HydrazidePhenyl isothiocyanate1,2,4-Triazole

This table represents generalized synthetic pathways described for various benzoic acid derivatives. nih.gov

The bifunctional nature of this compound, possessing both a hydrogen-bond donating/accepting amide and a carboxylic acid, makes it a candidate as a monomer for the synthesis of functional polymers. It could potentially be used to create:

Polyamides and Polyesters: Through polycondensation reactions, the carboxylic acid group can react with diamines to form polyamides or with diols to form polyesters. The pendant carbamoyl (B1232498) and chloro groups would impart specific properties to the resulting polymer, such as increased polarity, specific recognition sites, and modified thermal stability.

Metal-Organic Frameworks (MOFs): Carboxylic acids are common organic linkers used to construct MOFs. The carboxylate group can coordinate with metal ions, while the amide and chloro groups could be oriented within the pores of the framework, offering sites for selective guest binding or catalysis.

Supramolecular Chemistry and Cocrystallization Studies

The arrangement of molecules in the solid state is dictated by non-covalent interactions. Crystal engineering aims to control these interactions to produce materials with desired properties. This compound contains key functional groups that participate in robust and directional hydrogen and halogen bonds.

Hydrogen bonds are the most utilized interactions in crystal engineering due to their strength and directionality researchgate.net. The subject molecule has two powerful hydrogen-bonding moieties: a carboxylic acid and a primary amide.

Carboxylic Acid Dimer: Carboxylic acids frequently form centrosymmetric dimers through strong O—H···O hydrogen bonds, creating a well-defined supramolecular synthon known as the R²₂(8) loop nih.gov. This is a highly predictable and stable interaction.

Amide Catenamers and Dimers: The amide group (–CONH₂) contains both hydrogen bond donors (N–H) and an acceptor (C=O). This allows it to form either dimers or, more commonly, one-dimensional chains or "tapes" through N—H···O(amide) hydrogen bonds semanticscholar.org.

Combined Networks: The presence of both functional groups allows for the formation of complex and robust three-dimensional networks. For example, carboxylic acid dimers can be linked into tapes or sheets by the amide groups semanticscholar.org. The interplay between these different hydrogen bonds is a key strategy in controlling molecular self-assembly during crystallization researchgate.net. In related structures, such as cocrystals involving benzoic acids, hydrogen bonds are the principal means of creating supramolecular assemblies with well-defined architectures nih.gov.

The table below summarizes common hydrogen bond motifs observed in related crystal structures.

Functional GroupDonorAcceptorCommon Motif
Carboxylic AcidO—HC=OR²₂(8) Dimer
AmideN—HC=OC(4) Chain
Carboxylic Acid / AmideO—HO=C (Amide)Heterosynthon
Amide / Carboxylic AcidN—HO=C (Acid)Heterosynthon

Beyond hydrogen bonding, the chlorine atom on the aromatic ring can participate in halogen bonding. A halogen bond is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (e.g., an oxygen, nitrogen, or π-system) nih.govmdpi.com.

Directionality and Strength: Halogen bonds, particularly with chlorine, bromine, and iodine, can be surprisingly strong and are highly directional, with a C—X···O (or N) angle typically around 165° nih.gov. This makes them a valuable tool for crystal engineering nih.gov. The interaction distance is generally less than the sum of the van der Waals radii of the participating atoms mdpi.com. For a Cl···O interaction, this distance is typically less than 3.27 Å nih.gov.

Role in Crystal Packing: In the solid state, the chlorine atom of this compound can act as a halogen bond donor. It can interact with the carbonyl oxygen of either the carboxylic acid or the amide group of a neighboring molecule, forming C—Cl···O=C interactions. These interactions can link hydrogen-bonded motifs into more complex two- or three-dimensional architectures mdpi.com. In some structures, halogen···halogen interactions are also observed, further stabilizing the crystal packing mdpi.com. The ability of halogen bonds to compete with or complement traditional hydrogen bonds offers a sophisticated level of control over molecular assembly nih.govnih.gov.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Halogen BondC—ClO=C< 3.27~165
Halogen BondC—BrO=C< 3.37~165
Halogen BondC—IO=C< 3.50~165

Data compiled from studies on various halogenated organic molecules. mdpi.comnih.gov

Role as a Building Block in Complex Molecular Architectures

The strategic placement of chloro, carbamoyl, and carboxylic acid functional groups on the benzene ring of this compound suggests its potential as a versatile building block, or synthon, in the construction of larger, more complex molecules. In theory, the carboxylic acid group provides a ready site for amide or ester linkages, while the carbamoyl group could engage in hydrogen bonding or serve as a coordination site. The chloro substituent can influence the electronic properties of the ring and potentially participate in cross-coupling reactions.

However, a thorough review of existing research reveals no specific examples or detailed studies where this compound has been explicitly used to construct intricate molecular frameworks such as polymers, dendrimers, or macrocycles. The scientific community has extensively explored other benzoic acid derivatives for these purposes, but the specific contributions of the 4-carbamoyl-3-chloro substitution pattern remain an area for future investigation.

Ligand Design and Coordination Chemistry with Metal Centers

The structure of this compound, featuring both a carboxylic acid and a carbamoyl group, presents potential for it to act as a ligand in coordination chemistry. The carboxylate group is a common coordinating moiety for metal ions, and the amide group of the carbamoyl function could also participate in binding, potentially leading to the formation of chelate rings or bridging interactions between metal centers. This could, in principle, allow for the design of metal-organic frameworks (MOFs) or coordination polymers with specific structural and functional properties.

Nevertheless, there is no documented evidence in the scientific literature of this compound being used to synthesize and characterize coordination complexes with any metal centers. Research in the field of MOFs and coordination polymers has utilized a vast array of organic linkers, including many substituted benzoic acids, but the specific compound has not been reported as a ligand in these structures. Consequently, there are no research findings, data tables, or detailed analyses of its coordination behavior, the resulting crystal structures, or the properties of any such metal complexes to report at this time.

Environmental Chemistry and Transformation Pathways of Chlorinated Benzoic Acids

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chlorinated benzoic acids, key abiotic mechanisms include photolysis and hydrolysis.

In some cases, photolysis can proceed via homolytic scission of the C-Cl bond. scispace.com The presence of photosensitizers in the environment can also influence the rate and pathway of photodegradation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of chlorinated benzoic acids to hydrolysis can vary. For example, the insecticide triflumuron (B1682543) undergoes hydrolysis of its urea (B33335) moiety to produce chlorobenzoic acid and 4-(trifluoromethoxy)aniline. fao.org This process is pH-dependent, with triflumuron being stable at pH 5 and 7 but hydrolyzing at pH 9. fao.org

The presence of a carbamoyl (B1232498) group in 4-Carbamoyl-3-chlorobenzoic acid suggests potential for hydrolysis of the amide bond, which could lead to the formation of 3-chloro-4-carboxamidobenzoic acid and subsequently 3-chloroterephthalic acid. However, specific data on the hydrolytic stability of this compound is limited. The solubility and ionization state of the molecule, influenced by environmental pH, can also affect its susceptibility to hydrolysis. ontosight.aiacs.org

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of chlorinated benzoic acids from the environment. arizona.edu Bacteria, in particular, have demonstrated the ability to utilize these compounds as carbon and energy sources. arizona.edu

Pseudomonas aeruginosa is a versatile bacterium known for its ability to degrade a wide range of organic compounds, including chlorinated aromatic compounds. nih.govresearchgate.netresearchgate.netplos.orgsemanticscholar.orgfrontiersin.org Strains of P. aeruginosa have been shown to degrade 3-chlorobenzoic acid (3-CBA) and 4-chlorobenzoic acid (4-CBA) at high concentrations. nih.gov The degradation pathways often involve the initial action of dioxygenase enzymes. arizona.eduresearchgate.netnih.gov

For 3-CBA, P. aeruginosa strain 3mT degrades it primarily through the formation of 3-chlorocatechol (B1204754) (3-CC), which is then processed via a modified ortho-cleavage pathway. nih.gov Similarly, 4-CBA is predominantly converted to 4-chlorocatechol (B124253) (4-CC) before entering the ortho-pathway. nih.gov While a minor meta-cleavage pathway for 4-CC has been observed, the ortho-pathway is the main route for degradation in this strain. nih.gov

The initial step in the aerobic degradation of some chlorinated benzoic acids can also be a hydrolytic dehalogenation. For example, some bacteria degrade 4-CBA by converting it to 4-hydroxybenzoate, a reaction catalyzed by 4-chlorobenzoate (B1228818) dehalogenase. nih.gov This is then followed by the breakdown of the aromatic ring. nih.gov

Under anaerobic conditions, the primary degradation mechanism for chlorinated benzoates is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. arizona.edu This process can be carried out by halorespiring bacteria that use chlorobenzoates as electron acceptors. arizona.edu

The tables below summarize key enzymes and pathways involved in the microbial degradation of chlorinated benzoic acids.

Table 1: Key Enzymes in Microbial Degradation of Chlorinated Benzoic Acids

EnzymeSubstrate(s)Product(s)Organism Example(s)
Chlorobenzoate-1,2-dioxygenase3-Chlorobenzoic acid, 4-Chlorobenzoic acid3-Chlorocatechol, 4-ChlorocatecholPseudomonas aeruginosa 3mT
4-Chlorobenzoate dehalogenase4-Chlorobenzoic acid4-HydroxybenzoateAlcaligenes denitrificans NTB-1
Benzoate-1,2-dioxygenase3-Chlorobenzoic acidCatechol, 3-ChlorocatecholPseudomonas sp.
Chlorocatechol 1,2-dioxygenase3-Chlorocatechol, 4-ChlorocatecholChloro-cis,cis-muconic acidPseudomonas aeruginosa 3mT

Table 2: Microbial Degradation Pathways of Chlorinated Benzoic Acids

PathwayInitial StepKey IntermediatesFinal ProductsConditions
Modified Ortho-CleavageDioxygenationChlorocatechols, Chloro-cis,cis-muconic acidCarbon dioxide, ChlorideAerobic
Hydrolytic DehalogenationHydrolysisHydroxybenzoic acidsCarbon dioxide, ChlorideAerobic
Reductive DechlorinationDechlorinationBenzoic acidMethane, Carbon dioxideAnaerobic

The degradation of chlorinated benzoic acids, both abiotically and biotically, leads to the formation of various metabolites and transformation products. asm.orgacs.orgresearchgate.net For example, the microbial degradation of bezafibrate, a blood-lipid regulator, can result in the formation of 4-chlorobenzoic acid. acs.orgresearchgate.net

During the microbial metabolism of 3-CBA and 4-CBA by Pseudomonas aeruginosa 3mT, the primary metabolites are 3-chlorocatechol and 4-chlorocatechol, respectively. nih.gov In some cases, further transformation of these catechols can lead to the accumulation of intermediates like 2-chloro-5-hydroxy muconic semialdehyde. nih.gov

The table below lists some of the known environmental metabolites of chlorinated benzoic acids.

Table 3: Environmental Metabolites of Chlorinated Benzoic Acids

Parent CompoundMetaboliteFormation PathwayEnvironmental Matrix
Bezafibrate4-Chlorobenzoic acidBiotransformationRiver water
3-Chlorobenzoic acid3-ChlorocatecholMicrobial metabolismLaboratory culture
4-Chlorobenzoic acid4-ChlorocatecholMicrobial metabolismLaboratory culture
4-Chlorobenzoic acid4-Hydroxybenzoic acidHydrolytic dehalogenationLaboratory culture
TriflumuronChlorobenzoic acidHydrolysisSoil, Water

Environmental Fate and Transport Modeling

Predicting the environmental fate and transport of chemicals like this compound is essential for assessing their potential risks. ecetoc.orgepa.govmt.gov Environmental fate models use a combination of the chemical's physical-chemical properties and data on degradation rates to estimate its distribution and persistence in different environmental compartments such as soil, water, and air. ecetoc.org

Key parameters used in these models include:

Soil adsorption coefficient (Koc): This parameter describes the tendency of a chemical to bind to soil organic carbon, affecting its mobility. mt.gov

Henry's Law Constant: This value indicates the partitioning of a chemical between water and air, which is important for assessing volatilization.

Degradation half-lives: These values, determined from abiotic and biotic degradation studies, quantify the rate at which the chemical breaks down in different environments. epa.gov

Quantitative Structure-Activity Relationships (QSARs) are often employed to estimate these parameters when experimental data is unavailable. ecetoc.org These models relate the chemical structure to its properties and are a cost-effective way to screen new chemicals. ecetoc.org For chlorinated benzoic acids, factors like the position and number of chlorine atoms can significantly influence their environmental behavior. nih.gov

Theoretical and Computational Investigations of 4 Carbamoyl 3 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 4-Carbamoyl-3-chlorobenzoic acid, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine various molecular properties and reactivity descriptors. A typical DFT study on this compound would involve optimizing the molecular geometry to find its most stable conformation.

From the optimized structure, a wealth of information can be derived. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, DFT calculations can provide various reactivity descriptors. These parameters help in predicting how the molecule will behave in a chemical reaction. A hypothetical table of such descriptors for this compound, as would be derived from a DFT study, is presented below.

DescriptorHypothetical ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating ability
LUMO Energy -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap 5.7 eVRelates to chemical stability and reactivity
Ionization Potential 7.2 eVEnergy required to remove an electron
Electron Affinity 1.5 eVEnergy released upon gaining an electron
Global Hardness (η) 2.85 eVResistance to change in electron distribution
Electronegativity (χ) 4.35 eVPower to attract electrons
Electrophilicity Index (ω) 3.32 eVPropensity to accept electrons

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for Molecular Properties and Energetics

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate calculations of molecular properties and energetics. For this compound, ab initio calculations could be used to precisely determine its geometric parameters (bond lengths and angles), vibrational frequencies (corresponding to its infrared spectrum), and thermochemical data such as enthalpy of formation and Gibbs free energy.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would allow for the exploration of its conformational landscape. This would reveal the different shapes the molecule can adopt and the energetic barriers between these conformations. Furthermore, by simulating the molecule in the presence of solvent molecules (e.g., water) or other chemical species, MD can provide insights into its intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in solution and its potential interactions with biological targets.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. dntb.gov.uarsc.org For this compound, these methods could be used to study its synthesis or its reactions with other molecules. By calculating the potential energy surface of a reaction, chemists can identify transition states and intermediates, and determine the activation energies for different reaction pathways. This information is critical for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of the chemical shifts of the 1H and 13C atoms.

IR Spectroscopy: Prediction of the vibrational frequencies, which correspond to the peaks in an infrared spectrum.

UV-Vis Spectroscopy: Calculation of the electronic transitions, which determine the wavelengths of light the molecule absorbs in the ultraviolet and visible regions.

A hypothetical table of predicted spectroscopic data is shown below.

Spectroscopic TechniquePredicted ParameterHypothetical Value
1H NMR Chemical Shift (ppm)Aromatic protons: 7.5-8.2 ppm; Amide protons: 7.9, 8.3 ppm; Carboxylic acid proton: 13.0 ppm
13C NMR Chemical Shift (ppm)Carboxylic carbon: ~168 ppm; Amide carbon: ~167 ppm; Aromatic carbons: 125-140 ppm
IR Spectroscopy Vibrational Frequency (cm-1)O-H stretch (acid): ~3000 cm-1; N-H stretch (amide): ~3400, 3200 cm-1; C=O stretch (acid): ~1700 cm-1; C=O stretch (amide): ~1660 cm-1
UV-Vis Spectroscopy λmax (nm)~210 nm, ~250 nm, ~290 nm

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from computational predictions.

Industrial Relevance and Role As a Chemical Intermediate in Specialized Syntheses

Intermediacy in Pharmaceutical Synthesis

There is a notable absence of specific, publicly available information linking 4-Carbamoyl-3-chlorobenzoic acid as a key intermediate to the synthesis of any specific commercial pharmaceutical agents. While the structural motifs present in the molecule—a chlorinated benzoic acid with a carbamoyl (B1232498) group—are common in medicinal chemistry, direct evidence of its use in the production of active pharmaceutical ingredients (APIs) is not found in major scientific publications or patent literature.

Intermediacy in Agrochemical Synthesis

Similarly, the role of this compound as an intermediate in the synthesis of agrochemicals is not well-documented in available literature. The synthesis pathways of modern pesticides and herbicides are often proprietary, and without specific mention in patents or scientific articles, the compound's contribution to this sector cannot be substantiated.

Applications in Specialty Chemical Manufacturing

Information regarding the application of this compound in the manufacturing of specialty chemicals, such as polymers, dyes, or performance chemicals, is also limited. While it possesses functional groups that could potentially be utilized in polymerization or as a precursor to more complex molecules, there are no prominent examples of such applications in the reviewed literature.

Process Development and Optimization for Industrial Scale-Up

Due to the lack of established large-scale industrial applications, there is a corresponding absence of information on the process development and optimization for the scale-up of this compound production. Details on reaction conditions, catalyst selection, purification methods, and yield optimization for industrial quantities are not publicly available. This suggests that if the compound is used industrially, it is likely in niche applications with proprietary production processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-carbamoyl-3-chlorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves regioselective chlorination and carbamoylation of benzoic acid derivatives. For example, intermediates like 3-chloro-4-aminobenzoic acid (analogous to compounds in ) can be functionalized via carbamoylation using urea or phosgene derivatives. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst choice). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the positions of the carbamoyl (–CONH2_2) and chloro (–Cl) groups via chemical shifts and coupling patterns.
  • FT-IR : Stretching frequencies for amide (1650–1700 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups validate functionalization.
  • HPLC/MS : Ensures purity (>95%) and molecular weight confirmation.
  • X-ray diffraction : Resolves ambiguities in stereochemistry (see advanced questions) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : SHELXL ( ) is ideal for refining crystal structures, especially when substituents like –Cl and –CONH2_2 introduce torsional strain or hydrogen-bonding networks. Key steps include:

  • Data collection : High-resolution (<1.0 Å) diffraction data minimizes errors in electron density maps.
  • Hydrogen bonding analysis : SHELXL’s restraints refine positions of labile protons in the carbamoyl group.
  • Validation : R-factors and residual density plots assess model accuracy. Discrepancies in bond angles/rotamers can be resolved via iterative refinement .

Q. What strategies are employed to analyze contradictory bioactivity data of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, buffer composition) or protein conformational states. To resolve these:

  • Dose-response curves : Use IC50_{50} values under standardized conditions (e.g., 25°C, Tris-HCl buffer).
  • Molecular docking : Tools like AutoDock Vina model ligand-receptor interactions, explaining variations in inhibition potency across homologs (e.g., cytochrome P450 vs. kinases).
  • Meta-analysis : Compare data across multiple studies (e.g., PubChem bioassays in ) to identify outliers or confounding variables .

Q. How can regioselective modifications of this compound be achieved for targeted drug discovery?

  • Methodological Answer :

  • Electrophilic substitution : The electron-withdrawing –Cl and –COOH groups direct electrophiles to the para position of the benzoic acid ring.
  • Protecting groups : Temporarily block the carbamoyl group with tert-butoxycarbonyl (Boc) to enable orthogonal functionalization.
  • Computational guidance : Density Functional Theory (DFT) predicts activation energies for competing reaction pathways, aiding in route optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.